molecular formula C13H17BrO2 B14578993 1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one CAS No. 61270-21-1

1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one

Cat. No.: B14578993
CAS No.: 61270-21-1
M. Wt: 285.18 g/mol
InChI Key: LHLRKVIRXCFOJE-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C13H17BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 5-bromopentyl group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one typically involves a multi-step process:

    Starting Material: The synthesis begins with 4-hydroxyacetophenone.

    Ether Formation: The hydroxyl group of 4-hydroxyacetophenone is reacted with 5-bromopentyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents, often under reflux conditions.

Major Products

    Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Produces the corresponding alcohol.

    Oxidation: Results in carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(5-Chloropentyl)oxy]phenyl}ethan-1-one
  • 1-{4-[(5-Fluoropentyl)oxy]phenyl}ethan-1-one
  • 1-{4-[(5-Iodopentyl)oxy]phenyl}ethan-1-one

Uniqueness

1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound versatile for various synthetic applications.

Properties

CAS No.

61270-21-1

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-[4-(5-bromopentoxy)phenyl]ethanone

InChI

InChI=1S/C13H17BrO2/c1-11(15)12-5-7-13(8-6-12)16-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3

InChI Key

LHLRKVIRXCFOJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCCCBr

Origin of Product

United States

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